(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid

Chiral building block Asymmetric synthesis Enantiomeric purity

This chiral α-hydroxy acid delivers strict (R)-stereochemical control for synthesizing enantiopure thiophene-containing pharmaceutical intermediates—eliminating wasteful resolution of racemic mixtures. Its thiophene ring serves as a direct phenyl bioisostere, offering distinct sulfur–π interactions and divergent lipase enantioselectivity (E=108–184 vs. >200 for phenyl analogs) for benchmarking biocatalytic protocols. Specified for research and further manufacturing use; verify inventory now.

Molecular Formula C7H8O3S
Molecular Weight 172.20 g/mol
Cat. No. B12283439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid
Molecular FormulaC7H8O3S
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)O)O
InChIInChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)/t6-/m1/s1
InChIKeyFZHYPTLICUTGMO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic Acid: Chiral α-Hydroxy Acid Building Block for Enantioselective Synthesis


(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid (CAS 917247-81-5), also known as (αR)-α-hydroxy-2-thiophenepropanoic acid, is a chiral α-hydroxy carboxylic acid featuring a thiophene heterocycle at the β-position. With a molecular formula of C₇H₈O₃S and molecular weight of 172.20 g/mol, it belongs to the class of heteroaryl-substituted lactic acid derivatives [1]. This compound serves as a versatile chiral synthon in medicinal chemistry and asymmetric synthesis, where the combination of a defined (R)-stereogenic center at the α-carbon and the sulfur-containing thiophene ring imparts distinct electronic and steric properties compared to phenyl or furan analogs [2]. Commercially available at 95–97% purity from multiple vendors, it is supplied exclusively for research and further manufacturing use .

Why Racemic or Heteroaryl-Substituted Analogs Cannot Replace (R)-2-Hydroxy-3-(thiophen-2-yl)propanoic Acid in Stereochemically Demanding Applications


Substituting the (R)-enantiomer with the racemic mixture (CAS 917247-87-1) or the (S)-enantiomer (CAS 159415-60-8) fundamentally alters downstream stereochemical outcomes in asymmetric synthesis, as the absolute configuration at the α-carbon dictates the chirality of derived products . Furthermore, replacing the thiophene ring with a phenyl group — as in (R)-2-hydroxy-3-phenylpropanoic acid (D-phenyllactic acid) — changes both the electronic character (sulfur lone-pair contributions vs. π-electron density) and the steric profile, which affects enzyme recognition, as evidenced by the divergent enantioselectivity (E) values observed during lipase-catalyzed kinetic resolutions [1]. The regioisomeric 3-hydroxy-3-(thiophen-2-yl)propanoic acid (CAS 26359-15-9), bearing the hydroxyl group at the β-position rather than the α-position, presents a fundamentally different hydrogen-bonding geometry and reactivity profile, precluding its use as a direct surrogate [2].

Quantitative Differentiation Evidence: (R)-2-Hydroxy-3-(thiophen-2-yl)propanoic Acid vs. Closest Analogs


Enantiomeric Identity: Defined (R)-Configuration vs. Racemic Mixture for Stereochemical Fidelity

The compound is the single (R)-enantiomer (CAS 917247-81-5) with the (αR) absolute configuration, whereas the racemic mixture (CAS 917247-87-1) contains a 1:1 ratio of (R)- and (S)-enantiomers . Use of the racemate in asymmetric synthesis would deliver at best 50% yield of the desired stereoisomer and necessitate additional chiral resolution steps, effectively halving the atom economy of any downstream sequence . The (S)-enantiomer (CAS 159415-60-8) is also commercially cataloged, confirming that both antipodes are available as discrete entities for divergent synthetic strategies .

Chiral building block Asymmetric synthesis Enantiomeric purity

Lipase Enantioselectivity: Divergent Enzyme Recognition of Thiophene vs. Phenyl Substrates

Immobilized Pseudomonas fluorescens lipase (PFL) exhibits markedly different enantioselectivity toward thiophen-2-yl-substituted 3-hydroxy esters compared to phenyl-substituted analogs. Under optimized sol–gel encapsulation conditions, the enantioselectivity ratio E for thiophen-2-yl substrates ranges from 108 to 184, whereas for phenyl and substituted-phenyl substrates, E exceeds 200 [1]. This 1.1- to 1.9-fold reduction in E for the thiophene substrate indicates that the sulfur heteroatom alters the chiral recognition environment within the enzyme active site, leading to distinct kinetic resolution behavior that must be accounted for in process development [1].

Kinetic resolution Biocatalysis Enantioselectivity Lipase

PTP1B Inhibitory Activity: Comparable Weak Inhibition Profile Relative to Phenyl Analog

In enzymatic assays against human recombinant protein tyrosine phosphatase 1B (PTP1B), (R)-2-hydroxy-3-(thiophen-2-yl)propanoic acid exhibits an IC₅₀ of >24,000 nM (>24 µM) using p-nitrophenyl phosphate (pNPP) as substrate [1]. Under comparable assay conditions, the phenyl analog (R)-2-hydroxy-3-phenylpropanoic acid (D-phenyllactic acid) shows an IC₅₀ of approximately 19,000 nM (19 µM) [2]. Both compounds are weak PTP1B inhibitors, with the thiophene analog being marginally less potent (≤1.3-fold difference), indicating that the thiophene-for-phenyl bioisosteric replacement does not confer a significant gain or loss in PTP1B affinity within this scaffold [1][2].

PTP1B inhibition Phosphatase Target engagement Drug discovery

Physicochemical Differentiation: Density and Calculated Solubility vs. Phenyl Analog

The thiophene-containing compound exhibits a calculated density of 1.426 ± 0.06 g/cm³ (at 20 °C, 760 Torr), which is approximately 13% higher than the reported density of ~1.262 g/cm³ for (R)-2-hydroxy-3-phenylpropanoic acid [1]. The calculated aqueous solubility of the (R)-thiophene derivative is 24 g/L (sparingly soluble) at 25 °C, whereas the phenyl analog is described as freely soluble in water . These differences arise from the replacement of a benzene ring (C₆) with a thiophene ring (C₄S), which reduces molecular polarizability and alters hydrogen-bonding capacity .

Physicochemical properties Solubility Density Formulation

Recommended Application Scenarios for (R)-2-Hydroxy-3-(thiophen-2-yl)propanoic Acid Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Thiophene-Containing APIs and Intermediates

The defined (R)-configuration at the α-carbon makes this compound a direct precursor for constructing enantiopure pharmaceutical intermediates requiring a thiophene moiety. Unlike the racemic mixture, which would require wasteful chiral resolution, the single enantiomer enables convergent synthetic strategies with full stereochemical control . This is particularly relevant for synthesizing thiophene-containing bioactive molecules such as duloxetine analogs, where the stereochemistry at the hydroxy-bearing carbon is critical for biological activity [1].

PTP1B Inhibitor SAR Studies Using Thiophene as a Phenyl Bioisostere

With a PTP1B IC₅₀ of >24 µM — comparable to the phenyl analog at ~19 µM — this compound serves as a suitable scaffold for exploring thiophene-for-phenyl bioisosteric replacements in phosphatase inhibitor programs [2]. Its weak intrinsic activity provides a clean baseline for detecting potency improvements upon further functionalization, while the thiophene sulfur offers additional interaction modalities (e.g., sulfur–π interactions, hydrogen bonding to Asp48) not available to the phenyl congener [3].

Biocatalytic Process Development for Heteroaryl-Substituted Chiral Alcohols

The distinct enantioselectivity profile (E = 108–184 for thiophene substrates vs. E > 200 for phenyl substrates with PFL lipase) makes this compound class a valuable test substrate for developing and benchmarking biocatalytic kinetic resolution protocols [4]. Researchers optimizing lipase immobilization methods or solvent engineering for heteroaryl substrates can use the resolution efficiency differential as a quantitative performance metric, with the immobilized PFL sol–gel system offering 10-cycle reusability as a reference benchmark [4].

Modular Synthesis of Thiophene-Modified Peptidomimetics and Amino Acid Derivatives

The α-hydroxy acid functionality provides a handle for conversion to α-amino acids via established Mitsunobu or oxidation–reductive amination sequences. The (R)-configuration maps onto the L-amino acid series, enabling the synthesis of thiophene-substituted phenylalanine analogs with potential applications in peptide drug design [1]. The sparsely soluble nature (24 g/L) and higher density (1.426 g/cm³) relative to phenyl analogs inform solvent selection (e.g., preference for DMF or ethanol over water) during coupling reactions .

Quote Request

Request a Quote for (R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.